Benzyltriethylammonium chloride

Beschreibung

The exact mass of the compound Benzyl(triethyl)azanium;chloride;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

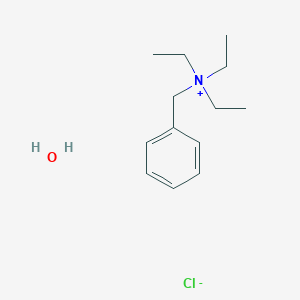

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

benzyl(triethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021710 | |

| Record name | Benzyltriethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystals; [MSDSonline] | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-37-1, 207124-62-7 | |

| Record name | Benzyltriethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46WDQ3ADML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Physical Properties of Benzyltriethylammonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium (B1175870) salt, is a versatile compound widely utilized in both industrial and research settings. Its efficacy as a phase transfer catalyst in organic synthesis, particularly in the pharmaceutical and agrochemical industries, has made it a subject of considerable interest.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in key chemical processes. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Citations |

| Chemical Formula | C₁₃H₂₂ClN | [3][4] |

| Molecular Weight | 227.77 g/mol | [3][5] |

| Appearance | White to off-white or pale cream crystalline powder. | [3][4][6] |

| Melting Point | 177-185 °C (decomposes) | [3] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water and polar solvents like alcohols. | [4] |

| Density | ~1.08 g/cm³ (experimental data may vary) | |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [7][8] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [9] |

| Purity (Assay) | Typically ≥ 98.5% to ≤ 101.5% (dry wt. basis) by titration. | [6] |

| Water Content | Typically ≤ 2.0% (determined by Karl Fischer titration). | [6] |

| Infrared Spectrum | Conforms to the characteristic spectrum with key peaks indicating its molecular structure. | [6][10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques applicable to quaternary ammonium salts.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method in a melting point apparatus.[11][12][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

-

Due to its decomposition at the melting point, a fresh sample should be used for each determination.

Water Content Determination (Karl Fischer Titration)

The water content of the hygroscopic this compound is accurately determined by Karl Fischer titration.[14][15][16]

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric)

-

Titration cell

-

Burette

-

Analytical balance

Reagents:

-

Karl Fischer reagent (e.g., Aquagent®)

-

Anhydrous methanol (B129727) or other suitable solvent

-

Water standard for titer determination

Procedure:

-

Titer Determination: Standardize the Karl Fischer reagent by titrating a known mass of a water standard (e.g., disodium (B8443419) tartrate dihydrate) to determine the water equivalence factor (mg H₂O/mL reagent).

-

Sample Analysis: a. Add a suitable volume of anhydrous solvent to the titration vessel and pre-titrate with the Karl Fischer reagent to a stable endpoint to eliminate any residual water. b. Accurately weigh a sample of this compound and quickly transfer it to the titration vessel. c. Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint. d. The water content is calculated based on the volume of titrant consumed and the predetermined titer.[15]

Chloride Content Determination (Argentometric Titration)

The chloride content, and thus the purity of the salt, can be determined by argentometric titration.[17][18][19]

Apparatus:

-

Automatic titrator with a silver billet or silver/sulfide ion-selective electrode (ISE)

-

Burette

-

Beakers

-

Analytical balance

Reagents:

-

Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)

-

Isopropyl alcohol/reagent grade water mixture (e.g., 1:1 v/v)[17]

-

Potassium chromate (B82759) (K₂CrO₄) indicator solution (for manual titration)

Procedure (Automated Titration):

-

Accurately weigh a sample of this compound and dissolve it in a mixture of isopropyl alcohol and reagent grade water.[17]

-

Immerse the silver electrode and the reference electrode into the solution.

-

Titrate the solution with a standardized silver nitrate solution. The silver ions will precipitate the chloride ions as silver chloride (AgCl).

-

The endpoint is detected by a sharp change in the potential of the silver electrode, indicating the complete precipitation of chloride ions.

-

The chloride content is calculated from the volume of silver nitrate solution used, its molarity, and the mass of the sample.

Identification and Structural Confirmation (FTIR Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the identity of this compound by identifying its characteristic functional groups.

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., for KBr pellets or ATR)

Procedure (KBr Pellet Method):

-

Thoroughly mix a small amount of finely ground this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

The resulting spectrum should exhibit characteristic absorption bands for the aromatic C-H, aliphatic C-H, and C-N bonds, which can be compared to a reference spectrum for confirmation.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The primary role of this compound in many applications is as a phase transfer catalyst. The following diagrams illustrate the mechanism of phase transfer catalysis and a typical experimental workflow for a reaction catalyzed by BTEAC.

Caption: Mechanism of Phase Transfer Catalysis with BTEAC.

Caption: Workflow for Williamson Ether Synthesis using BTEAC.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[7][9][20] It is a skin and eye irritant and may cause respiratory irritation.[7][9][20] Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][7][9] In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7][20]

Conclusion

This technical guide has provided a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination. The visualizations of its catalytic mechanism and a typical reaction workflow further elucidate its practical application. This comprehensive information serves as a valuable resource for professionals in research and drug development, facilitating a deeper understanding and effective utilization of this important quaternary ammonium salt.

References

- 1. How this compound Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 56-37-1: this compound | CymitQuimica [cymitquimica.com]

- 5. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 164020025 [thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lobachemie.com [lobachemie.com]

- 10. This compound(56-37-1) IR Spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Karl Fischer water content titration - Scharlab [scharlab.com]

- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. ntl.pl [ntl.pl]

- 18. fchpt.stuba.sk [fchpt.stuba.sk]

- 19. NEMI Method Summary - 4500-Cl- B [nemi.gov]

- 20. beta.lakeland.edu [beta.lakeland.edu]

Benzyltriethylammonium chloride chemical structure and formula

An In-depth Technical Guide to Benzyltriethylammonium Chloride

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound.

Chemical Identity and Structure

This compound, a quaternary ammonium (B1175870) salt, is a versatile compound widely utilized in organic synthesis.[1][2] Its structure is characterized by a central nitrogen atom bonded to a benzyl (B1604629) group and three ethyl groups, forming a quaternary ammonium cation, with chloride as the counter-ion.[1] This compound is also known by synonyms such as TEBA (Triethylbenzylammonium chloride), BTEAC, and N,N,N-Triethylbenzenemethanaminium chloride.[3]

Key Identifiers:

-

IUPAC Name: benzyl(triethyl)azanium chloride[4]

The chemical structure is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound typically appears as a white to off-white or light yellow crystalline solid.[1][7] It is hygroscopic and soluble in polar solvents like water and alcohols.[1][6][7]

Table 1: Quantitative Physicochemical Data

| Property | Value | References |

| Molecular Weight | 227.77 g/mol | [4][5][6] |

| Melting Point | 185-192 °C (decomposes) | [2][6][7][8] |

| Boiling Point | ~366.11 °C (rough estimate) | [6][8] |

| Density | 1.08 g/mL at 25 °C | [6][8] |

| Water Solubility | 700 g/L at 20 °C | [6][8] |

| Flash Point | >100 °C | [6][8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra have been recorded, for instance, on a 90 MHz instrument in CDCl₃.[9] Other spectra in D₂O are also available.[10]

-

¹³C NMR: Data is available from samples prepared by Eastman Organic Chemicals.[4]

-

Infrared (IR) Spectroscopy: IR spectra, including FTIR using techniques like NUJOL MULL, have been documented.[4][11] Product specifications often require the IR spectrum to conform to a standard.[12]

-

Mass Spectrometry (MS): Mass spectral data has been collected, showing the fragmentation pattern of the molecule.[13]

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is through a quaternization reaction between triethylamine (B128534) and benzyl chloride.[14] Various solvents can be employed, influencing reaction conditions and yield.

Protocol 1: Synthesis using Acetone (B3395972) Solvent [6][14]

-

Reaction Setup: Equip a three-necked flask with an electric stirrer, thermometer, and reflux condenser.

-

Reagents: Add acetone, triethylamine, and benzyl chloride to the flask.

-

Reaction Conditions: Heat the mixture to 60-66 °C and stir at 300-400 rpm for 8-10 hours.

-

Cooling and Dissolution: Allow the reaction mixture to cool to room temperature. Add more acetone to dissolve the product.

-

Isolation: Cool the solution to 5 °C to precipitate the product. Filter the solid, wash it, and then dry to obtain this compound.

Protocol 2: Synthesis using Polydimethylsiloxane (B3030410) Solvent [15][16]

-

Reagents: Dissolve triethylamine (1 mole) in 200 g of polydimethylsiloxane in a suitable reaction vessel.

-

Addition: Add benzyl chloride (1 mole) to the solution while stirring.

-

Reaction: Heat the mixture to 80 °C and maintain for 5 hours. A significant amount of solid product will form.

-

Isolation: After cooling to approximately 10 °C, filter the solid product under reduced pressure.

-

Purification: Wash the collected solid with methyl ethyl ketone and dry to yield white this compound.

The general workflow for the synthesis is illustrated below.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is predominantly used as a phase-transfer catalyst (PTC) in organic synthesis.[1][6][15] As a PTC, it facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[2][15] This property is invaluable for:

-

Enhancing Reaction Rates and Yields: It increases the efficiency of various reactions, including nucleophilic substitutions, oxidations, and alkylations (C-, N-, O-, and S-alkylation).[2][15]

-

Polymer Synthesis: It can catalyze polycondensation reactions to form high-molecular-weight polymers under biphasic conditions.[7]

-

Activation of Reagents: It can be used to activate solid supports like hydroxyapatite (B223615) for condensation reactions at room temperature.[7]

Its utility extends to applications as a curing accelerator for polymers, an electrolyte in the electronics industry, and as a surfactant.[15]

Safety and Handling

This compound is considered an irritant to the eyes, respiratory system, and skin.[6] It may be harmful if swallowed.[4] Standard laboratory safety precautions, including the use of protective gloves and eye protection, should be observed when handling this compound.[17] It is stable under normal conditions but is incompatible with strong oxidizing agents.[7][8] Store in a dry place, below +30°C.[7][8]

References

- 1. CAS 56-37-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 56-37-1 [chemicalbook.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. This compound(56-37-1) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(56-37-1) IR Spectrum [chemicalbook.com]

- 12. 164020025 [thermofisher.com]

- 13. This compound(56-37-1) MS spectrum [chemicalbook.com]

- 14. CN103896781A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. merckmillipore.com [merckmillipore.com]

Benzyltriethylammonium chloride CAS number 56-37-1 details

An In-depth Technical Guide to Benzyltriethylammonium Chloride (CAS 56-37-1)

This technical guide provides a comprehensive overview of this compound (BTEAC), a quaternary ammonium (B1175870) salt with significant applications in research and industry. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, safety, applications, and relevant experimental protocols.

Physicochemical Properties

This compound (BTEAC), with the CAS number 56-37-1, is a white to off-white crystalline solid.[1][2][3] It is a quaternary ammonium compound known for its hygroscopic nature, meaning it readily absorbs moisture from the air.[2][4][5] Due to its ionic character, it is soluble in water and other polar solvents like ethanol (B145695) and methanol.[1][3][5][6]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 56-37-1 | [5][6] |

| Molecular Formula | C₁₃H₂₂ClN | [5][7][8] |

| Molecular Weight | 227.77 g/mol | [3][5][7] |

| Appearance | White to off-white/beige crystalline powder or crystals | [1][2][3] |

| Melting Point | 185-192 °C (with decomposition) | [5][6][9] |

| Solubility in Water | 630 - 700 g/L at 20 °C | [5][6] |

| pH | 6.0 - 8.0 (100 g/L solution at 20 °C) | [5][6] |

| Flash Point | >275 °C | [6] |

| Autoignition Temp. | 300 °C | [5][6] |

| Bulk Density | 700 kg/m ³ | [5][6] |

Safety and Toxicological Information

BTEAC is considered hazardous and requires careful handling. It is known to cause skin, eye, and respiratory irritation.[2][7][10] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling the compound.[2][7][10]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [7][10] |

| H319 | Causes serious eye irritation. | [7][10] | |

| H335 | May cause respiratory irritation. | [7][10] | |

| Precautionary | P261 | Avoid breathing dust. | [7][10] |

| P280 | Wear protective gloves/eye protection/face protection. | [10] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |

Table 3: Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 2219 mg/kg | [7][11] |

Core Applications and Mechanism of Action

The primary and most significant application of this compound is as a Phase Transfer Catalyst (PTC) in organic synthesis.[4][8][12][13] This catalytic activity is crucial for reactions involving reactants that are immiscible, typically in a biphasic system like an aqueous and an organic layer.[8][13]

Phase Transfer Catalysis (PTC)

BTEAC facilitates the transfer of an anionic reactant from the aqueous phase into the organic phase, where it can react with an organic substrate.[4][13] The compound's structure is key to this function: the positively charged quaternary ammonium center can pair with an anion, while the organic groups (three ethyl and one benzyl) provide solubility in the organic phase.[4][8] This mechanism overcomes the insolubility of reactants, leading to faster reaction rates, higher yields, and milder reaction conditions.[4][13]

Common reactions catalyzed by BTEAC include:

-

Nucleophilic substitutions (e.g., alkylations, esterifications)[3][9][12]

-

Knoevenagel and Claisen-Schmidt condensations[9]

-

Polymerization and polycondensation reactions[8]

Caption: Mechanism of this compound as a Phase Transfer Catalyst.

Other Applications

Beyond its role as a PTC, BTEAC is utilized in several other areas:

-

Polymer Industry : It serves as a curing accelerator for polymer polymerization.[3][4]

-

Ion-Pairing Agent : In chromatographic techniques, it helps enhance the separation of ionic compounds.[12]

-

Surfactant and Wetting Agent : Its molecular structure allows it to act as a surfactant, useful in coatings, emulsions, and detergents.[1][12]

-

Electrochemical Applications : Its ionic nature makes it suitable as an organic electrolyte in devices like batteries and supercapacitors.[4][14]

-

Biochemical Research : It can be used to improve the solubility of certain compounds in biological studies.[14]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing BTEAC involves the quaternization reaction of triethylamine (B128534) with benzyl (B1604629) chloride, typically using acetone (B3395972) as a solvent.[15][16]

Methodology:

-

Reaction Setup : Charge a reaction vessel with acetone, triethylamine, and benzyl chloride.[15][16]

-

Reaction Conditions : Heat the mixture under reflux at approximately 60-66 °C with stirring for 8-10 hours.[15][16]

-

Crystallization : Cool the reaction mixture slowly to around 5-15 °C to allow the product to crystallize.[15][16]

-

Isolation : Filter the resulting solid product from the solution.[15][16]

-

Purification : Wash the filter cake with fresh, cold acetone to remove any unreacted starting materials or impurities.[15]

-

Drying : Dry the purified solid to obtain this compound.[15][16]

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: Determination in Polymeric Media

A high-performance capillary electrophoresis (CE) method can be used for the quantitative determination of BTEAC in organic matrices.[17]

Methodology:

-

Extraction : Extract BTEAC from the organic sample using a 20 mM sodium phosphate (B84403) solution.[17]

-

Sonication : Use sonication to improve the efficiency of the extraction process.[17]

-

Separation : Achieve electrophoretic separation using a 20 mM sodium phosphate buffer at pH 5.0.[17] The separation is typically completed within 6 minutes.[17]

-

Detection : Quantify BTEAC using a UV absorbance detector.[17] The detection limit is approximately 5 mg/L.[17]

Caption: Workflow for the analysis of BTEAC by Capillary Electrophoresis.

References

- 1. CAS 56-37-1: this compound | CymitQuimica [cymitquimica.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. How Does this compound Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 4. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 5. This compound | 56-37-1 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. How this compound Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 9. This compound, GR 99%+ 56-37-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. leapchem.com [leapchem.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. CN103896781A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. Determination of benzyltriethyl ammonium chloride from polymeric media by capillary electrophoresis with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Benzyltriethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of Benzyltriethylammonium Chloride (BTEAC), a versatile quaternary ammonium (B1175870) salt widely utilized as a phase-transfer catalyst in organic synthesis.[1][2][3] BTEAC's efficacy in facilitating reactions between immiscible phases has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][4] This document outlines detailed experimental protocols, presents a comparative analysis of various synthetic methodologies, and illustrates the underlying chemical transformation.

Core Synthesis Reaction

The synthesis of this compound is a classic example of a quaternization reaction, specifically the Menshutkin reaction, where a tertiary amine (triethylamine) reacts with an alkyl halide (benzyl chloride) to form a quaternary ammonium salt.

Reaction: Benzyl (B1604629) Chloride + Triethylamine (B128534) → this compound

Experimental Protocols

Several methods for the synthesis of BTEAC have been reported, primarily differing in the choice of solvent and reaction conditions. Below are detailed protocols for two common methods.

Method 1: Synthesis in Acetone (B3395972)

This method is advantageous due to the use of a single, easily recyclable solvent and moderate reaction conditions.[5]

-

Materials:

-

Benzyl chloride

-

Triethylamine

-

Acetone (reagent grade)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filtration flask

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add benzyl chloride and triethylamine, followed by acetone.[5][6][7]

-

Heat the mixture to reflux at a temperature of 63-66°C with continuous stirring.[5][6][7]

-

After the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool to 15°C.[6][7]

-

The product will precipitate as a solid. Collect the solid by filtration using a Buchner funnel.[6][7]

-

Wash the filter cake with cold acetone to remove any unreacted starting materials.[6][7]

-

Dry the resulting white to light yellow crystalline powder to obtain this compound.[6][7]

-

Method 2: Synthesis in Polydimethylsiloxane (B3030410)

This protocol offers an alternative solvent system and has been reported to yield a high-purity product.[1]

-

Materials:

-

Triethylamine (101g, 1 mol)

-

Polydimethylsiloxane (200g)

-

Benzyl chloride (137g, 1 mol)

-

Methyl ethyl ketone (for washing)

-

-

Equipment:

-

500ml three-necked flask

-

Thermometer

-

Mechanical stirrer

-

Constant pressure dropping funnel

-

Heating mantle

-

Apparatus for vacuum filtration

-

-

Procedure:

-

Set up a 500ml three-necked flask with a thermometer, a stirrer, and a constant pressure dropping funnel.[1]

-

Dissolve triethylamine (101g, 1 mol) in 200g of polydimethylsiloxane with stirring.[1]

-

Add benzyl chloride (137g, 1 mol) dropwise to the solution.[1]

-

After the addition is complete, raise the temperature to 80°C and continue the reaction for 5 hours.[1]

-

Once a significant amount of solid has formed, cool the mixture to approximately 10°C.[1]

-

Filter the solid under reduced pressure and wash it with methyl ethyl ketone.[1]

-

Dry the solid to yield white this compound.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative data from various reported laboratory-scale syntheses of this compound, allowing for a direct comparison of their efficiencies.

| Solvent | Reactants & Molar Ratio (Benzyl Chloride:Triethylamine) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Acetone | Stoichiometric amounts | 63-64 | 8 | 68.9 | Not Specified | [6][7] |

| Acetone | 1.25-1.35 : 1 | 60-66 | 8-10 | High | High | [5] |

| Polydimethylsiloxane | 1 : 1 | 80 | 5 | 76.3 | 99.4-99.5 | [1] |

| Ethanol | 1.2 : 1 | Reflux | 64 | Not Specified | High (recrystallized) | [2] |

| Ethanol | 1 : 1 | Not Specified | 3.5 | 79 | Not Specified | [4] |

| Dimethylformamide (DMF) | Stoichiometric amounts | 104 | 1 | Not Specified | 98.1 | [2][4] |

| Dichloroethane | Stoichiometric amounts | Reflux | 2 | Not Specified | Not Specified | [2] |

| Water | 1 : 1.2 | Reflux | 10 | 75-85 | Not Specified | [2] |

| Toluene/Acetone/DMF | Not Specified | 75-80 | 10 | 93 | High | [8] |

| No Solvent | 1 : 1.3 | Room Temperature | 60 | Not Specified | High (recrystallized) | [2] |

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for BTEAC synthesis.

Caption: General experimental workflow for BTEAC synthesis.

Safety and Handling

This compound is a chemical that should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

The laboratory-scale synthesis of this compound can be achieved through various straightforward and efficient methods. The choice of solvent and reaction conditions can be tailored to specific laboratory capabilities and desired purity levels. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize this important phase-transfer catalyst for their applications in organic synthesis and drug development.

References

- 1. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzyltriethylammonium chlorideuses_Chemicalbook [chemicalbook.com]

- 5. CN103896781A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. DD283497A7 - PROCESS FOR PREPARING TRIETHYLBENZYLAMMONIUM CHLORIDE - Google Patents [patents.google.com]

Benzyltriethylammonium Chloride: A Technical Guide to its Mechanism of Action as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium (B1175870) salt that has emerged as a highly effective and versatile phase transfer catalyst (PTC) in a myriad of organic syntheses. Its amphiphilic nature enables the transport of reactants across the interface of immiscible liquid phases, typically aqueous and organic, thereby surmounting the kinetic barriers imposed by the low mutual solubility of the reactants. This guide provides an in-depth exploration of the core mechanism of BTEAC in phase transfer catalysis, supported by quantitative data, detailed experimental protocols for key reactions, and visual diagrams to elucidate the catalytic cycle and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the catalytic prowess of BTEAC to enhance reaction efficiency, improve yields, and develop greener synthetic methodologies.

Introduction to Phase Transfer Catalysis and this compound

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases.[1][2] In a typical biphasic system, such as an aqueous and an organic phase, the reaction is often hindered by the inability of the reactants to interact. A phase transfer catalyst, like this compound (BTEAC), functions by transporting one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction can proceed.[3][4]

BTEAC, with the chemical formula [C₆H₅CH₂N(C₂H₅)₃]⁺Cl⁻, is a quaternary ammonium salt characterized by a positively charged nitrogen atom bonded to three ethyl groups and a benzyl (B1604629) group.[1] This unique structure imparts amphiphilic properties to the molecule; the charged quaternary ammonium head is hydrophilic, while the benzyl and ethyl groups provide lipophilicity.[4] This dual nature allows BTEAC to effectively shuttle anions across the phase boundary, thereby accelerating reaction rates and often leading to higher product yields under milder reaction conditions.[3][5] The use of BTEAC is prevalent in a wide array of organic transformations, including nucleophilic substitutions, oxidations, and alkylations, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][5]

Core Mechanism of Action

The efficacy of this compound as a phase transfer catalyst is rooted in its ability to facilitate the transport of anions from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate takes place. The generally accepted mechanism for a liquid-liquid PTC system can be broken down into the following key steps:

-

Anion Exchange at the Interface: The BTEAC cation ([C₆H₅CH₂N(C₂H₅)₃]⁺, denoted as Q⁺) initially pairs with its chloride counter-ion (Cl⁻) in the organic phase. At the aqueous-organic interface, it exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous phase. This forms a new ion pair, Q⁺Y⁻.

-

Transfer into the Organic Phase: The newly formed ion pair, Q⁺Y⁻, possesses sufficient lipophilicity due to the organic groups on the quaternary ammonium cation to be extracted from the interface into the bulk organic phase.

-

Reaction in the Organic Phase: Within the organic phase, the anion Y⁻ is weakly solvated and exists as a "naked" or highly reactive species. This highly reactive anion then undergoes a reaction with the organic substrate (RX) to form the desired product (RY) and regenerates the catalyst's original ion pair with the leaving group (Q⁺X⁻).

-

Catalyst Regeneration and Cycle Repetition: The regenerated catalyst, Q⁺X⁻, then migrates back to the aqueous-organic interface to repeat the cycle, enabling the continuous transfer of reactant anions and facilitating the overall reaction.

This catalytic cycle effectively overcomes the phase incompatibility of the reactants, leading to significantly enhanced reaction rates and yields.

Quantitative Data on Catalytic Efficiency

The effectiveness of this compound as a phase transfer catalyst is demonstrated by the significant improvements in reaction yields and rates across various reaction types. The following tables summarize quantitative data from representative studies, comparing the performance of BTEAC with other catalysts or uncatalyzed reactions.

Table 1: O-Alkylation - Synthesis of 3-Benzyloxytoluene

This table illustrates the efficacy of BTEAC in the Williamson ether synthesis for the O-alkylation of m-cresol (B1676322) with benzyl chloride.

| Catalyst | Reaction Time (h) | Conversion of m-cresol (%) | Selectivity to 3-Benzyloxytoluene (%) | Reference |

| None | 8 | < 5 | - | Adapted from[6] |

| BTEAC | 2 | 98 | 100 | [6] |

| TBAB | 2 | 95 | 100 | [6] |

Conditions: m-cresol, benzyl chloride, aqueous NaOH, 50°C.

Table 2: C-Alkylation - Synthesis of Ethyl 2-Benzoyl-3-phenylpropanoate

This table showcases the application of BTEAC in the C-alkylation of an active methylene (B1212753) compound, ethyl benzoylacetate, with benzyl bromide.

| Catalyst | Reaction Time (min) | Yield (%) | Reference |

| None | 60 | Low/No Reaction | Adapted from[7] |

| BTEAC | 10 | 85 | [7] |

| Aliquat 336 | 10 | 82 | [7] |

Conditions: Ethyl benzoylacetate, benzyl bromide, K₂CO₃, microwave irradiation (300W).

Table 3: Nucleophilic Substitution - Synthesis of Benzyl Cyanide

This table presents data on the use of BTEAC in the cyanation of benzyl chloride, a classic nucleophilic substitution reaction.

| Catalyst | Reaction Time (h) | Yield of Benzyl Cyanide (%) | Reference |

| None | 10 | < 10 | Adapted from[8] |

| BTEAC | 2 | 92 | [8] |

| TBAB | 2 | 88 | [8] |

Conditions: Benzyl chloride, aqueous NaCN, 100°C.

Table 4: Oxidation - Synthesis of Benzaldehyde (B42025)

This table demonstrates the role of a BTEAC-derived catalyst in the selective oxidation of benzyl alcohol to benzaldehyde.

| Catalyst System | Reaction Time (h) | Conversion of Benzyl Alcohol (%) | Selectivity to Benzaldehyde (%) | Reference |

| H₂O₂ alone | 2 | < 5 | - | Adapted from[9] |

| [BTEAC]₄Mo₈O₂₆ / H₂O₂ | 1 | > 95 | > 98 | [9] |

Conditions: Benzyl alcohol, aqueous H₂O₂, reflux.

Experimental Protocols

This section provides detailed methodologies for key experiments that utilize this compound as a phase transfer catalyst.

4.1 Protocol for O-Alkylation: Synthesis of 3-Benzyloxytoluene

This protocol is adapted from the phase transfer catalyzed Williamson ether synthesis.

-

Materials:

-

m-Cresol

-

Benzyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

This compound (BTEAC)

-

Deionized water

-

-

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve a specific amount of sodium hydroxide in deionized water to prepare a 50% (w/w) aqueous solution.

-

Add m-cresol and toluene to the flask.

-

Add this compound (typically 1-5 mol% relative to the limiting reactant).

-

Heat the mixture to 50°C with vigorous stirring.

-

Slowly add benzyl chloride to the reaction mixture over 30 minutes.

-

Maintain the reaction at 50°C with continuous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer. Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 3-benzyloxytoluene.

-

4.2 Protocol for C-Alkylation: Synthesis of Ethyl 2-Benzoyl-3-phenylpropanoate

This protocol describes a microwave-assisted C-alkylation of an active methylene compound.

-

Materials:

-

Ethyl benzoylacetate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

This compound (BTEAC)

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine ethyl benzoylacetate, benzyl bromide, and anhydrous potassium carbonate.

-

Add this compound (approximately 10 mol%).

-

Place the vessel in a microwave reactor and irradiate at 300W for 10 minutes.

-

After the reaction, cool the vessel to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.

-

4.3 Protocol for Oxidation: Synthesis of Benzaldehyde

This protocol outlines the selective oxidation of benzyl alcohol using a catalyst prepared from BTEAC.[9]

-

Part A: Preparation of Tetra(benzyltriethylammonium) octamolybdate catalyst

-

In one vial, dissolve sodium molybdate (B1676688) dihydrate (0.30 g) and 4 M HCl (0.5 mL) in approximately 1 mL of water.

-

In a separate vial, dissolve this compound (0.525 g) in about 3 mL of water with stirring.

-

Heat the BTEAC solution to 70°C with stirring.

-

Add the molybdate solution dropwise to the heated BTEAC solution.

-

Stir for an additional five minutes after the addition is complete.

-

Remove from heat and collect the solid catalyst by vacuum filtration.

-

Wash the solid with approximately 5 mL of water on the filter. The catalyst can be used immediately while wet or dried for later use.

-

-

Part B: Oxidation of Benzyl Alcohol

-

In a 50 mL round-bottom flask, add benzyl alcohol (5 mL) and the prepared dry catalyst (0.25 g).

-

Add 15 wt% aqueous hydrogen peroxide (12 mL) to the flask.

-

Reflux the mixture for one hour.

-

Cool the reaction mixture to near room temperature.

-

Isolate the product by simple distillation, which will yield a mixture of benzaldehyde and water in the distillate.

-

Separate the water using a pipette and dry the benzaldehyde over anhydrous sodium sulfate.

-

Weigh the product and confirm its identity using infrared (IR) spectroscopy.

-

Logical Relationships and Experimental Workflow

The efficiency of a phase transfer catalyzed reaction is influenced by several interconnected factors. Understanding these relationships is crucial for optimizing reaction conditions.

Conclusion

This compound is a robust and efficient phase transfer catalyst that plays a pivotal role in modern organic synthesis. Its mechanism of action, centered on the transport of anions across phase boundaries, enables a wide range of chemical transformations to be carried out under mild conditions with high yields and selectivities. The quantitative data and detailed experimental protocols provided in this guide underscore the practical utility of BTEAC for researchers, scientists, and drug development professionals. By understanding the core principles of BTEAC-mediated phase transfer catalysis, it is possible to optimize existing synthetic routes and develop novel, more sustainable chemical processes.

References

- 1. How this compound Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 2. iajpr.com [iajpr.com]

- 3. How Does this compound Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 4. biomedres.us [biomedres.us]

- 5. Page loading... [wap.guidechem.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cs.gordon.edu [cs.gordon.edu]

An In-depth Technical Guide to the Solubility of Benzyltriethylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyltriethylammonium chloride (BTEAC) in various organic solvents. BTEAC is a quaternary ammonium (B1175870) salt widely utilized as a phase-transfer catalyst in organic synthesis, making its solubility characteristics a critical parameter for reaction optimization, process design, and drug development. This document compiles available solubility data, details experimental protocols for solubility determination, and illustrates relevant chemical processes through diagrams.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Water | H₂O | Protic Polar | 630-700 g/L at 20°C[1][2][3] | High solubility due to its ionic nature. Some sources indicate a lower solubility of 100 g/L. |

| Methanol | CH₃OH | Protic Polar | Soluble[1][4][5] | Quantitative data not specified. |

| Ethanol | C₂H₅OH | Protic Polar | Soluble[1][4][5][6][7] | Quantitative data not specified. |

| Isopropanol | C₃H₈O | Protic Polar | Soluble[1][4][5] | Quantitative data not specified. |

| Acetone | C₃H₆O | Aprotic Polar | Soluble[1][4][5][8] | Quantitative data not specified. |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic Polar | Soluble[1][4][5] | Quantitative data not specified. |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic Polar | Soluble[1][4][5] | Quantitative data not specified. |

| Ether (Diethyl ether) | (C₂H₅)₂O | Nonpolar | Insoluble[4][8] | |

| Benzene | C₆H₆ | Nonpolar | Insoluble[4] | |

| Butanol | C₄H₁₀O | Protic Polar | Soluble[6][7] | Quantitative data not specified. |

| Butyl phthalate | C₁₆H₂₂O₄ | Nonpolar | Slightly soluble[6][7] | |

| Tributyl phosphate | C₁₂H₂₇O₄P | Polar | Slightly soluble[6][7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker or water bath. Agitate the mixture at a constant speed. The temperature should be controlled and recorded.

-

Continue agitation for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure the removal of all solid particles, the sample should be centrifuged and then filtered through a syringe filter.

-

Accurately dilute the saturated filtrate with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical instrument.

Gravimetric Method for Quantification

The gravimetric method is a straightforward technique for determining the concentration of a non-volatile solute in a saturated solution.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Procedure:

-

Prepare a saturated solution of this compound in the desired organic solvent using the shake-flask method described above.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature below the decomposition point of the solute).

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in g/L or other desired units.

UV-Vis Spectrophotometry for Quantification

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the solvent does not interfere at the analytical wavelength.

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a calibration curve prepared with standard solutions of known concentrations (Beer-Lambert law).

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent with accurately known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Preparation: Prepare a saturated solution of this compound using the shake-flask method.

-

Sample Analysis: Filter the saturated solution and dilute it accurately with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by taking the dilution factor into account.

Visualizing Core Concepts

The primary application of this compound in organic synthesis is as a phase-transfer catalyst. The following diagrams illustrate the mechanism of phase-transfer catalysis and a typical experimental workflow.

Caption: Mechanism of phase-transfer catalysis with this compound (Q⁺).

Caption: A generalized experimental workflow for an organic synthesis using BTEAC as a phase-transfer catalyst.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. kinampark.com [kinampark.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Benzyltriethylammonium Chloride: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium (B1175870) salt widely employed as a phase-transfer catalyst in organic synthesis. Its efficacy and safety in various chemical processes are intrinsically linked to its physical properties, particularly its melting point and thermal stability. This technical guide provides an in-depth analysis of these core characteristics, presenting quantitative data, detailed experimental protocols for their determination, and a visual representation of its application in a typical experimental workflow.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is known for its stability under standard conditions and its role in facilitating reactions between immiscible phases.

Quantitative Data Summary

The melting point and thermal stability of this compound have been determined by various analytical methods. The data presented below is a summary from multiple sources, providing a comprehensive overview of its thermal behavior.

| Property | Value | Notes | Citations |

| Melting Point | 190-192 °C | With decomposition. | [1][2][3][4] |

| 185 °C | With decomposition. | [5][6][7][8] | |

| 177-185 °C | [9] | ||

| Decomposition Temperature | ~185 °C | Onset of thermal degradation. | [7][10] |

| Ignition Temperature | 300 °C | [5][10] | |

| Flash Point | >275 °C | Closed cup. | [3][5] |

Thermal Stability Profile

This compound is generally considered stable under recommended storage conditions, away from strong oxidizing agents.[1][2] However, its thermal stability is finite, and it undergoes decomposition at elevated temperatures, typically coinciding with its melting point. The primary decomposition pathway for similar quaternary ammonium halides is often Hofmann elimination.

The reported ignition temperature of 300 °C and a flash point greater than 275 °C indicate that while the compound is stable at lower temperatures, it can become combustible at high temperatures.[3][5] In finely distributed form, there is a potential for dust explosion when whirled up.[11]

Experimental Protocols

The determination of melting point and thermal stability of chemical compounds like this compound is crucial for their safe handling and application. Standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed for this purpose.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards (e.g., indium, tin) with known melting points and enthalpies of fusion.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference Preparation: Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

-

-

Data Analysis: The resulting thermogram will show a peak corresponding to the melting transition. The onset temperature of this peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To evaluate the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a tared TGA sample pan (e.g., platinum or ceramic).

-

Experimental Conditions:

-

Place the sample pan onto the TGA balance mechanism within the furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 60 mL/min) to provide an inert atmosphere.[12]

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[12][13]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Application Workflow: Phase-Transfer Catalysis

This compound is a quintessential phase-transfer catalyst (PTC).[14] It facilitates reactions between reactants located in two immiscible phases (typically an aqueous and an organic phase).[15] The diagram below illustrates a typical workflow for a nucleophilic substitution reaction using BTEAC.

Caption: Workflow of this compound in Phase-Transfer Catalysis.

Logical Relationship in Phase-Transfer Catalysis

The catalytic cycle of this compound (represented as Q⁺Cl⁻) in a nucleophilic substitution reaction is a well-defined process. The following diagram outlines the logical steps involved.

Caption: Logical Steps in the BTEAC Catalytic Cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Does this compound Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 6. ç¾åº¦æåº [word.baidu.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. medium.com [medium.com]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iajpr.com [iajpr.com]

- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzyltriethylammonium Chloride: Properties, Applications, and Experimental Protocols

Synonyms and Alternative Names

Benzyltriethylammonium chloride is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis. It is known by several alternative names and abbreviations, which are often used interchangeably in scientific literature and chemical catalogs.

Common Synonyms and Abbreviations:

-

N-Benzyl-N,N,N-triethylammonium chloride

-

Triethylbenzylammonium chloride

-

TEBA

-

TEBAC

-

BTEAC

-

Benzenemethanaminium, N,N,N-triethyl-, chloride

Chemical Identifiers:

-

CAS Number: 56-37-1

-

IUPAC Name: Benzyl(triethyl)ammonium chloride

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[2] This quaternary ammonium salt is characterized by its solubility in a range of polar solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₁₃H₂₂ClN | [3] |

| Molecular Weight | 227.77 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 177-185 °C | [3] |

| Solubility | Soluble in water, acetone, and alcohol. Insoluble in ether. | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the benzyl (B1604629) and triethyl groups.

Table 2: ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) | Citations |

| Aromatic protons | 7.72 - 7.25 | [4] |

| Benzyl CH₂ | 4.739 | [4] |

| N-CH₂ (ethyl) | 3.414 | [4] |

| CH₃ (ethyl) | 1.454 | [4] |

Infrared (IR) Spectroscopy

Applications in Organic Synthesis

This compound is a highly effective phase-transfer catalyst (PTC).[6][7] This catalytic activity is central to its application in a variety of organic reactions, particularly in biphasic systems where reactants are present in immiscible aqueous and organic phases.[7] The lipophilic benzyl and ethyl groups facilitate the transport of the quaternary ammonium cation into the organic phase, while the chloride anion can be exchanged for other anions, which are then carried into the organic phase to react.[7]

This catalytic action enhances reaction rates and yields for numerous transformations, including:[7]

-

Nucleophilic substitution reactions

-

Oxidation and reduction reactions

-

Polymerization reactions

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions where this compound is employed as a phase-transfer catalyst.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers. The use of a phase-transfer catalyst like this compound allows the reaction to proceed efficiently under biphasic conditions. The following is an adapted protocol for the synthesis of benzyl phenyl ether.

Reaction: Synthesis of Benzyl Phenyl Ether

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Benzyl bromide

-

This compound (as the phase-transfer catalyst)

-

Toluene

-

Deionized water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (e.g., 9.4 g, 0.1 mol) and sodium hydroxide (e.g., 4.4 g, 0.11 mol) in 50 mL of deionized water. Stir until all solids have dissolved.[8]

-

Addition of Organic Phase and Catalyst: To the aqueous solution, add 50 mL of toluene, followed by benzyl bromide (e.g., 17.1 g, 0.1 mol).[8]

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.5-1 mol%).[8]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with 2 x 25 mL of diethyl ether.

-

Combine all organic layers.

-

Wash the combined organic layer with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.[8]

-

-

Isolation of Product:

-

Filter the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The product can be further purified by distillation or recrystallization.[8]

-

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This compound can catalyze this reaction efficiently, even under solvent-free conditions.[9]

Reaction: Synthesis of Electrophilic Alkenes

Materials:

-

Aldehyde or ketone

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

This compound (as the catalyst)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask, mix the carbonyl compound (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of this compound (e.g., 5-10 mol%).[9]

-

Reaction: Heat the mixture with stirring. The optimal temperature will depend on the specific substrates but is often in the range of 60-100 °C. The reaction is carried out under solvent-free conditions.[9]

-

Monitoring: The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the product can often be purified directly by recrystallization from a suitable solvent, such as ethanol.[9] The yields of the olefinic products are typically high.[9]

Phase-Transfer Catalysis Workflow

The following diagram illustrates the general mechanism of phase-transfer catalysis facilitated by this compound (represented as Q⁺Cl⁻) in a biphasic system.

Caption: Phase-transfer catalysis cycle with this compound.

References

- 1. CAS 56-37-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound(56-37-1) 1H NMR spectrum [chemicalbook.com]

- 5. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Research-Grade Benzyltriethylammonium Chloride: Purity, Specifications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications, impurity profiles, and analytical methodologies for research-grade Benzyltriethylammonium chloride (BTEAC). Understanding these parameters is critical for ensuring the reliability and reproducibility of experimental results in research and development.

Purity Specifications of Research-Grade this compound

The purity of this compound is a critical parameter for its application in research, particularly in sensitive applications such as phase-transfer catalysis, organic synthesis, and pharmaceutical development. Research-grade BTEAC is typically available with a purity of 98% or higher. The following tables summarize the key specifications from leading chemical suppliers.

Table 1: General Specifications for Research-Grade this compound

| Parameter | Specification Range | Typical Value |

| Assay (Argentometric, dry basis) | ≥98.0% to ≤102.5% | ≥99.0%[1][2] |

| Appearance | White to off-white or pale cream crystalline powder | White crystalline powder[1][3] |

| Water Content (Karl Fischer) | ≤2.5% | ≤0.2%[3][4] |

| Melting Point | 177 - 192 °C (decomposes) | 190-192 °C (decomposes)[2] |

| Identification (FTIR) | Conforms to standard | Conforms[5][6] |

Table 2: Comparative Purity Specifications from Major Suppliers

| Supplier | Grade | Purity Specification | Water Content |

| Thermo Fisher Scientific (Alfa Aesar) | 99% | 99.6% (anhydrous basis)[4] | 0.17%[4] |

| Thermo Fisher Scientific (Acros Organics) | 98% | 97.5 to 102.5 % | =<2.0 %[5] |

| Sigma-Aldrich | 99% | 99% | Not specified |

| Chem-Impex | ≥ 99% | ≥ 99% (Assay)[1] | Not specified |

| Loba Chemie | For Synthesis | 98% | Not specified |

| Otto Chemie Pvt. Ltd. | GR 99%+ | 99%+[7] | Not specified |

Impurity Profile of this compound

The most common impurities in BTEAC originate from its synthesis, which typically involves the quaternization of triethylamine (B128534) with benzyl (B1604629) chloride. Incomplete reaction or side reactions can lead to the presence of starting materials and byproducts.

Common Process-Related Impurities:

-

Benzyl Chloride: Unreacted starting material.

-

Triethylamine: Unreacted starting material. Can also be present as triethylamine hydrochloride.

-

Benzyl Alcohol: Formed from the hydrolysis of benzyl chloride.

-

Benzaldehyde: Arises from the oxidation of benzyl alcohol or benzyl chloride.